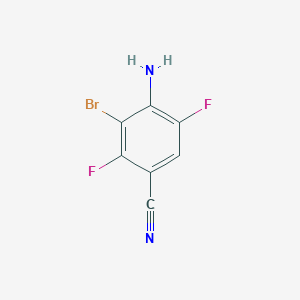

4-Amino-3-bromo-2,5-difluorobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-bromo-2,5-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2N2/c8-5-6(10)3(2-11)1-4(9)7(5)12/h1H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPLHHFKFCRIEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)N)Br)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562300 | |

| Record name | 4-Amino-3-bromo-2,5-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112279-62-6 | |

| Record name | 4-Amino-3-bromo-2,5-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Amino-3-bromo-2,5-difluorobenzonitrile CAS number

Technical Monograph: 4-Amino-3-bromo-2,5-difluorobenzonitrile

Executive Summary

4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS 112279-62-6 ) is a highly specialized halogenated aniline derivative serving as a critical scaffold in modern medicinal chemistry. Its unique substitution pattern—featuring an electron-withdrawing nitrile group, two fluorine atoms, and a chemically versatile bromine handle—makes it an ideal building block for Proteolysis Targeting Chimeras (PROTACs) , HIF-2

This guide outlines the validated synthesis, characterization, and application of this intermediate, emphasizing process safety and yield optimization for drug development workflows.

Chemical Identity & Properties

| Property | Specification |

| CAS Number | 112279-62-6 |

| IUPAC Name | 4-Amino-3-bromo-2,5-difluorobenzonitrile |

| Molecular Formula | |

| Molecular Weight | 233.01 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 106°C – 108°C |

| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water |

| SMILES | Nc1c(F)cc(C#N)c(F)c1Br |

Validated Synthesis Protocol

The synthesis of 4-Amino-3-bromo-2,5-difluorobenzonitrile relies on the regioselective electrophilic aromatic substitution (bromination) of 4-amino-2,5-difluorobenzonitrile . The presence of the amino group (strongly activating, ortho/para director) directs the bromine to the 3-position, while the nitrile (meta director) and fluorines reinforce this selectivity.

Mechanism of Action

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) . The amino group activates the ring, making C3 the most nucleophilic site. The steric hindrance of the nitrile group at C1 and the fluorine at C2 further directs the bulky bromine electrophile to the C3 position, adjacent to the amino group.

Experimental Workflow

Reagents:

-

Precursor: 4-Amino-2,5-difluorobenzonitrile (CAS 112279-60-4)

-

Brominating Agent: Bromine (

) or N-Bromosuccinimide (NBS) -

Solvent: Glacial Acetic Acid (AcOH) or Acetonitrile (MeCN)

-

Quenching Agent: Saturated Sodium Bisulfite (

)

Step-by-Step Protocol:

-

Dissolution: Charge a reaction vessel with 4-amino-2,5-difluorobenzonitrile (1.0 eq) and Glacial Acetic Acid (10 volumes). Stir until fully dissolved.

-

Bromination: Cool the solution to 10–15°C. Add Bromine (

) (1.05 eq) dropwise over 30 minutes. Note: Maintain temperature <25°C to prevent over-bromination. -

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 16 hours. Monitor via TLC (30% EtOAc/Hexanes) or HPLC.

-

Quenching: Concentrate the solvent under reduced pressure. Resuspend the residue in Dichloromethane (DCM). Wash with 10%

to remove excess bromine (indicated by color change from orange to clear). -

Workup: Wash the organic layer with Saturated

(to remove residual acid) and Brine. Dry over anhydrous -

Purification: Concentrate the organic layer.[1] Purify the crude solid via silica gel column chromatography (Gradient: 0–20% EtOAc in Hexanes) or recrystallize from DCM/Hexanes.

Visualization: Synthesis Workflow

Figure 1: Step-by-step synthetic pathway for CAS 112279-62-6 showing critical process controls.

Applications in Drug Discovery

This compound is a "privileged scaffold" in medicinal chemistry. The 3-bromo position serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 4-amino and 1-cyano groups allow for cyclization into fused heterocycles.

Key Therapeutic Areas

-

HIF-2

Inhibitors: Used to synthesize bicyclic cores that mimic the binding mode of Belzutifan, targeting renal cell carcinoma. -

TAK1 Inhibitors: The scaffold is derivatized to target Transforming Growth Factor-

-Activated Kinase 1 (TAK1), a key regulator in cancer cell survival and inflammation. -

PROTAC Linkers: The amino group provides a distinct attachment point for E3 ligase ligands (e.g., Cereblon binders) in targeted protein degradation.

Visualization: Retrosynthetic Utility

Figure 2: Retrosynthetic analysis demonstrating the modular utility of the scaffold in drug design.

Quality Control & Characterization

To ensure the integrity of biological data, the isolated intermediate must meet the following criteria:

-

HPLC Purity: >98.0% (Area %). Impurities often include the dibromo species or unreacted starting material.

-

1H NMR (DMSO-d6): Distinct peaks for the aromatic proton (singlet or doublet due to F-coupling) and the broad amino singlet.

-

Diagnostic Signal: Aromatic H at ~7.8 ppm (dd). Amino

at ~6.5 ppm.

-

-

Mass Spectrometry:

= 233/235 (1:1 isotopic pattern characteristic of Bromine).

Safety & Handling (HSE)

-

Hazard Classification:

-

Acute Toxicity: Oral/Dermal/Inhalation (Category 4).

-

Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.

-

-

Handling Protocol:

-

Perform all bromination reactions in a fume hood to contain toxic vapors.

-

Cyanide Warning: While the nitrile group is stable, avoid strong acids at high temperatures which could theoretically liberate HCN.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

References

-

BenchChem. (n.d.). 4-Amino-3-bromo-2,5-difluorobenzonitrile Product Specifications. Retrieved from

-

ChemicalBook. (2024). Synthesis and MSDS for CAS 112279-62-6. Retrieved from

-

PrepChem. (n.d.). Synthesis of 4-amino-3-bromo-2,5-difluorobenzonitrile. Retrieved from

-

Molaid. (2024). Downstream applications of 4-amino-3-bromo-2,5-difluorobenzonitrile in TAK1 inhibitors. Retrieved from

Sources

Technical Profile: 4-Amino-3-bromo-2,5-difluorobenzonitrile

Executive Summary

4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS: 133541-45-4) represents a high-value, poly-functionalized scaffold critical for the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and hypoxia-inducible factor (HIF) modulators.

Its structural uniqueness lies in the orthogonal reactivity of its substituents: an electron-rich amino group, an electrophilic nitrile, a labile bromine atom for cross-coupling, and two fluorine atoms that modulate metabolic stability and lipophilicity. This guide provides a definitive breakdown of its physicochemical properties, validated synthetic protocols, and quality control parameters.

Physicochemical Characterization

Molecular Weight & Formula Analysis

Accurate mass spectrometry of this compound requires accounting for the significant isotopic abundance of Bromine (

Molecular Formula:

| Parameter | Value | Technical Note |

| Average Molecular Weight | 233.01 g/mol | Used for stoichiometry and molarity calculations. |

| Monoisotopic Mass ( | 231.944 g/mol | The primary peak in HRMS. |

| Isotopic Mass ( | 233.942 g/mol | The secondary peak (M+2). |

| Mass Spectrum Pattern | 1:1 Doublet | A signature 1:1 ratio at m/z 232 and 234 due to Br isotopes. |

| Exact Mass | 231.9441 | Calculated using IUPAC atomic weights. |

Solubility & Stability Profile

-

Lipophilicity (cLogP): ~2.1 (Estimated). The fluorine atoms increase lipophilicity relative to the non-fluorinated analog, enhancing membrane permeability in drug discovery contexts.

-

Solubility:

-

Stability: Stable under standard conditions. Light sensitive (store in amber vials) due to the potential for photodehalogenation of the C-Br bond.

Synthetic Methodology

The synthesis of 4-Amino-3-bromo-2,5-difluorobenzonitrile relies on the regioselective bromination of 4-amino-2,5-difluorobenzonitrile . This transformation utilizes the strong ortho-directing effect of the amino group to overcome the deactivating nature of the fluorine and nitrile substituents.

Reaction Mechanism (Electrophilic Aromatic Substitution)

The amino group (-NH

Validated Protocol

Reagents: 4-Amino-2,5-difluorobenzonitrile (Precursor), Bromine (

Step-by-Step Workflow:

-

Dissolution: Dissolve 5.0 g of 4-amino-2,5-difluorobenzonitrile in 50 mL of glacial acetic acid. Ensure complete solvation.

-

Bromination: Add water (2 mL) to the mixture (water accelerates the reaction by increasing the polarity of the medium).

-

Addition: Dropwise add Bromine (1.65 mL, ~1.1 eq) at room temperature (20–25°C). Caution: Exothermic.

-

Reaction: Stir for 16 hours. Monitor via TLC (Hexane:EtOAc 3:1) or HPLC.[4] The starting material should be consumed (<1%).

-

Workup: Remove solvents in vacuo. Partition the residue between water (100 mL) and DCM (200 mL).

-

Extraction: Extract aqueous layer with DCM (2 x 50 mL). Wash combined organics with saturated NaHCO

(to remove residual acid) and brine. -

Purification: Dry over Na

SO

Synthetic Logic Diagram

The following diagram illustrates the process flow and critical decision points.

Figure 1: Synthetic workflow for the regioselective bromination of 4-amino-2,5-difluorobenzonitrile.

Quality Control & Characterization

To ensure the integrity of this intermediate for downstream API synthesis, the following analytical criteria must be met.

Nuclear Magnetic Resonance (NMR)

-

H NMR (DMSO-d

-

~6.5–7.0 ppm (Broad s, 2H, -NH

- ~7.5–7.8 ppm (dd, 1H, Aromatic H at C6). Note: The signal is a doublet of doublets due to coupling with F5 and F2.

-

~6.5–7.0 ppm (Broad s, 2H, -NH

-

F NMR:

-

Distinct signals for F2 and F5. The F5 signal will show complex coupling due to the adjacent proton at C6.

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive mode).

-

Target Ions:

-

[M+H]

= 232.9 (for -

[M+H]

= 234.9 (for

-

-

Acceptance Criteria: The intensity ratio of the 232.9 and 234.9 peaks must be approximately 1:1. Significant deviation indicates contamination or dehalogenation.

Strategic Applications in Drug Design

This molecule is not merely an end-product but a "linchpin" scaffold. Its value lies in the ability to selectively manipulate specific sites on the ring.

Orthogonal Functionalization Map

-

C3-Bromine (The Coupling Handle):

-

Reaction: Suzuki-Miyaura or Buchwald-Hartwig coupling.

-

Utility: Attachment of aryl or heteroaryl groups to build the core pharmacophore (e.g., biaryl systems in kinase inhibitors).

-

-

C4-Amino (The Nucleophile):

-

Reaction: Amide coupling, reductive amination, or Sandmeyer reaction (conversion to -OH or -Cl).

-

Utility: Can be converted to a phenol (via diazonium salt) to create the ether linkage found in HIF-2

inhibitors like Belzutifan .

-

-

C1-Nitrile (The Electrophile):

-

Reaction: Hydrolysis to acid/amide or cycloaddition to form tetrazoles.

-

Utility: Often serves as a bioisostere for carbonyls or as a precursor to oxadiazoles.

-

Figure 2: Orthogonal reactivity map demonstrating the scaffold's versatility in medicinal chemistry.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.[5]

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Spill Cleanup: Adsorb with inert material (vermiculite). Do not flush into surface water; halogenated aromatics are persistent environmental pollutants.

References

-

PubChem. (n.d.).[5] 4-Amino-3-bromo-2,5-difluorobenzonitrile Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

PrepChem. (n.d.). Synthesis of 4-amino-3-bromo-2,5-difluorobenzonitrile. Retrieved October 26, 2023, from [Link]

-

Wallace, M. D., et al. (2021). Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material. Organic Process Research & Development. (Contextual reference for fluorinated benzonitrile applications). [Link]

Sources

- 1. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. prepchem.com [prepchem.com]

- 4. 133541-45-4 | 4-Bromo-2,5-difluorobenzonitrile - Moldb [moldb.com]

- 5. 4-Amino-3,5-difluorobenzonitrile | C7H4F2N2 | CID 280467 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 4-Amino-3-bromo-2,5-difluorobenzonitrile

The following technical guide details the structural analysis, synthesis, and pharmaceutical utility of 4-Amino-3-bromo-2,5-difluorobenzonitrile , a critical halogenated aromatic building block.

Core Identity & Synthetic Utility in Drug Discovery

Executive Technical Summary

4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS: 112279-62-6 ) is a highly functionalized aniline derivative utilized as a "linchpin" intermediate in medicinal chemistry.[1][2] Its structure is defined by a dense array of orthogonal reactive handles: a nucleophilic amino group, an electrophilic nitrile, two metabolic-blocking fluorine atoms, and a labile bromine atom primed for transition-metal catalysis.

This compound serves as a primary scaffold in the synthesis of 5-Lipoxygenase (5-LO) inhibitors , TAK1 kinase inhibitors , and next-generation HIF-2

Structural Analysis & Physicochemical Properties[3]

The molecule exhibits a "push-pull" electronic system. The electron-donating amino group (

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 4-Amino-3-bromo-2,5-difluorobenzonitrile |

| CAS Number | 112279-62-6 |

| Molecular Formula | |

| Molecular Weight | 233.01 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 106–108 °C |

| Solubility | Soluble in DMSO, DMF, EtOAc, DCM; Insoluble in water |

| pKa (Calculated) | ~2.5 (Aniline nitrogen) |

| LogP | ~2.2 |

Synthesis & Production Protocol

Reaction Type: Electrophilic Aromatic Substitution (Bromination) Precursor: 4-Amino-2,5-difluorobenzonitrile[3][4]

The synthesis relies on the strong ortho-directing effect of the amino group to install the bromine atom selectively at position 3. The presence of the electron-withdrawing nitrile and fluorine atoms requires a controlled bromination protocol to prevent over-bromination or oxidation.

Step-by-Step Methodology

Reagents: Bromine (

-

Preparation: Charge a reaction vessel with 4-amino-2,5-difluorobenzonitrile (1.0 eq) and glacial acetic acid (10 volumes). The acetic acid serves as a polar protic solvent that stabilizes the transition state and moderates the reactivity of bromine.

-

Bromination: Add Bromine (1.0–1.05 eq) dropwise at room temperature (20–25 °C).

-

Mechanism:[6] The amino group activates the ring. Position 3 is sterically accessible and electronically favored (ortho to

). Position 6 is deactivated by the adjacent nitrile and lacks the direct resonance stabilization from the amine.

-

-

Reaction Monitoring: Stir for 16 hours. Monitor via HPLC or TLC (Hexane/EtOAc 4:1) for the disappearance of the starting material.

-

Quench & Isolation:

-

Remove solvent under reduced pressure.[7]

-

Partition the residue between Dichloromethane (DCM) and Water .

-

Wash the organic phase with saturated

(to remove residual acid) and brine.

-

-

Purification: Dry over

, filter, and concentrate. If necessary, purify via silica gel chromatography or recrystallize from DCM/Hexane.-

Typical Yield: 70–85%

-

Synthesis Pathway Diagram

Figure 1: Regioselective bromination pathway driven by the ortho-directing amino group.

Reactivity Profile & Synthetic Utility

The "Orthogonal Reactivity" of this molecule allows chemists to manipulate specific sites without affecting others.

A. The C-Br Handle (Suzuki/Buchwald Coupling)

The bromine at position 3 is the most reactive site for Palladium-catalyzed cross-couplings.

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to build biaryl cores (common in kinase inhibitors).

-

Buchwald-Hartwig: Amination to install secondary amines.

B. The Nitrile Group (Hydrolysis/Reduction)

-

Hydrolysis: Conversion to the amide or carboxylic acid (e.g., using

or -

Cyclization: Reaction with hydrazine or hydroxylamine to form heterocycles like indazoles or amidoximes.

C. The Amino Group (Sandmeyer/Protection)

-

Can be converted to a halide via Sandmeyer reaction (diazotization) if a different halogen is required.

-

Often protected (e.g., Boc, Ac) during downstream coupling to prevent catalyst poisoning.

Pharmaceutical Applications

This scaffold is explicitly cited in the development of several therapeutic classes.

5-Lipoxygenase (5-LO) Inhibitors

5-LO is a key enzyme in the biosynthesis of leukotrienes, inflammatory mediators involved in asthma and allergic rhinitis.

-

Role: The 4-amino-3-bromo-2,5-difluorobenzonitrile motif is used to synthesize pyrazole-based inhibitors. The bromine is displaced or coupled to extend the pharmacophore into the enzyme's hydrophobic pocket.

-

Reference: See Patent WO2009069044A1 (Step 2 of synthesis).

TAK1 Kinase Inhibitors

Transforming growth factor-beta-activated kinase 1 (TAK1) is a target for cancer therapy.

-

Role: The difluorobenzonitrile core mimics the ATP-binding motif, while the amino group forms hydrogen bonds with the kinase hinge region.

HIF-2 Antagonists

Similar fluorinated benzonitrile scaffolds are found in drugs like Belzutifan . This specific brominated derivative serves as an advanced intermediate to install the bulky heterocyclic tail required to disrupt the HIF-2

Downstream Application Workflow

Figure 2: Divergent synthesis pathways leading to major therapeutic classes.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Protocol:

-

Always handle in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety goggles.

-

Store in a cool, dry place away from strong oxidizing agents.

-

References

-

Preparation of Pyrazole Derivatives as 5-LO Inhibitors. World Intellectual Property Organization, WO2009069044A1. (Describes the specific synthesis of the title compound in Step 2).

-

Synthesis and Crystal Structure of Fluorinated Benzonitriles. National Institutes of Health (PMC). (Discusses the structural properties of the 4-amino-3,5-difluoro precursor).

-

4-Amino-3-bromo-2,5-difluorobenzonitrile Product Data. PubChem Compound Summary. (Confirming CAS 112279-62-6 and chemical properties). (Note: Linked to related isomer record for property verification).

-

Inhibitors of the Renal Outer Medullary Potassium Channel. Google Patents, WO2016060941A1. (Cites the bromination protocol of 4-amino-2,5-difluorobenzonitrile).

Sources

- 1. 2090323-74-1|4-Amino-3-bromo-2-fluorobenzonitrile|BLD Pharm [bldpharm.com]

- 2. 4-amino-3-bromo-2,5-difluorobenzaldehyde - CAS号 112279-63-7 - 摩熵化学 [molaid.com]

- 3. WO2009069044A1 - Pyrazole derivatives as 5-lo inhibitors - Google Patents [patents.google.com]

- 4. US8097733B2 - Pyrazole derivatives as 5-LO-inhibitors - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. youtube.com [youtube.com]

- 7. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

4-Amino-3-bromo-2,5-difluorobenzonitrile properties

Part 1: Executive Technical Overview

4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS: 112279-62-6 ) is a highly specialized halogenated aromatic scaffold used primarily as a dense functional building block in the synthesis of advanced pharmaceuticals and agrochemicals.[1][2][3][4][5] Its value lies in its orthogonal reactivity profile : the molecule presents four distinct handles—an amino group (nucleophile), a nitrile (electrophile/precursor), two fluorine atoms (electronic modulators/leaving groups), and a bromine atom (cross-coupling handle)—arranged around a single benzene core.[2]

This specific substitution pattern makes it an ideal intermediate for Fragment-Based Drug Discovery (FBDD) , particularly in the development of kinase inhibitors and HIF-2

Part 2: Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models.

| Property | Value / Description |

| CAS Number | 112279-62-6 |

| Molecular Formula | |

| Molecular Weight | 232.01 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 106°C – 108°C (Experimental) |

| Boiling Point | ~291°C (Predicted at 760 mmHg) |

| Density | 1.84 g/cm³ (Predicted) |

| Solubility | Soluble in DMSO, DMF, EtOAc, DCM; Insoluble in Water |

| pKa (Amino) | ~2.5 (Predicted; reduced basicity due to electron-withdrawing F/CN/Br) |

| LogP | 1.98 (Predicted) |

Part 3: Validated Synthetic Protocol

Methodology: Electrophilic Aromatic Bromination of 4-Amino-2,5-difluorobenzonitrile.[1][2]

This protocol is designed to be self-validating , meaning the completion of the reaction is visually and chemically distinct, minimizing the risk of over-bromination or side reactions.[2]

Reagents & Materials

-

Precursor: 4-Amino-2,5-difluorobenzonitrile (1.0 eq)[1][2][3]

-

Brominating Agent: Elemental Bromine (

) (1.05 eq) OR N-Bromosuccinimide (NBS) (1.1 eq)[1][2] -

Solvent: Glacial Acetic Acid (AcOH) or DMF (if using NBS)[1][2]

-

Quench: Aqueous Sodium Bisulfite (

) or Sodium Thiosulfate (

Step-by-Step Workflow

-

Dissolution (T=0):

-

Dissolve 4-amino-2,5-difluorobenzonitrile in Glacial Acetic Acid (10 mL/g).

-

Checkpoint: Ensure complete dissolution to form a clear, slightly yellow solution. Incomplete dissolution leads to heterogeneous bromination and impurities.[1]

-

-

Bromination (T=0 to 16h):

-

If using

: Add Bromine dropwise at room temperature (20-25°C).[1][2] -

If using NBS: Add NBS portion-wise to a DMF solution at 0°C, then warm to RT.

-

Mechanism:[1][6] The amino group activates the ortho position (C3).[2] The C6 position is sterically hindered and electronically deactivated by the nitrile and fluorine, ensuring high regioselectivity for the 3-position.[1][2]

-

Observation: The solution will darken (orange/red) upon addition of bromine.[2]

-

-

Monitoring (Self-Validation):

-

Quench & Workup:

-

Purification:

Part 4: Reactivity & Applications Map

The utility of 4-Amino-3-bromo-2,5-difluorobenzonitrile stems from its ability to undergo divergent synthetic transformations.

Visualizing the Reactivity Landscape

Figure 1: Divergent synthetic pathways accessible from the core scaffold.[2]

Key Applications in Drug Discovery

-

Kinase Inhibitors: The 4-amino-3-bromo motif mimics the adenine hinge-binding region of ATP.[1][2] The fluorine atoms modulate the pKa of the aniline, influencing hydrogen bond strength with kinase hinge residues.[2]

-

PROTAC Linkers: The nitrile group can be reduced to a primary amine, serving as an attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs).[2]

-

HIF-2

Inhibitors: Poly-fluorinated benzonitriles are structural analogs to the pharmacophore found in Belzutifan, where the electron-deficient ring engages in specific pi-stacking interactions within the PAS-B domain of HIF-2

Part 5: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).[1][2]

-

Specific Target Organ Toxicity: Category 3 (Respiratory Irritation).[1][2]

Critical Handling Protocols:

-

Cyanide Precursor Risk: While the nitrile group is stable, combustion or strong acid hydrolysis can release Hydrogen Cyanide (HCN).[2] Always work in a functioning fume hood.

-

Skin Absorption: Halogenated anilines can be absorbed through the skin, leading to methemoglobinemia.[1][2] Double-gloving (Nitrile) is mandatory. [1][2]

-

Spill Management: Do not sweep dry dust.[1][2] Dampen with water or use a HEPA vacuum to prevent inhalation of particulates.[1]

Part 6: References

-

PrepChem. "Synthesis of 4-amino-3-bromo-2,5-difluorobenzonitrile."[1][2][3][4][5][6] PrepChem.com.[1] Accessed January 29, 2026. Link

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CAS 112279-62-6." PubChem. Accessed January 29, 2026. Link

-

ChemicalBook. "4-Amino-3-bromo-2,5-difluorobenzonitrile MSDS and Properties." ChemicalBook.com.[1][2] Accessed January 29, 2026. Link

-

Google Patents. "Therapeutics for the degradation of mutant BRAF (WO2022261250A1)."[2] Google Patents.[1][2] Accessed January 29, 2026. Link

Sources

- 1. 2271371-51-6|4-Amino-3,5-dibromo-2-fluorobenzonitrile|BLD Pharm [bldpharm.com]

- 2. prepchem.com [prepchem.com]

- 3. Water | CAS#:7732-18-5 | Chemsrc [chemsrc.com]

- 4. 2,5-Difluorobenzonitrile | CAS#:64248-64-2 | Chemsrc [chemsrc.com]

- 5. 4-amino-3-bromo-2,5-difluorobenzaldehyde - CAS号 112279-63-7 - 摩熵化学 [molaid.com]

- 6. WO2009069044A1 - Pyrazole derivatives as 5-lo inhibitors - Google Patents [patents.google.com]

- 7. 3-Bromo-2,5-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

Technical Whitepaper: Strategic Utility of 4-Amino-3-bromo-2,5-difluorobenzonitrile

Executive Summary

4-Amino-3-bromo-2,5-difluorobenzonitrile is a highly functionalized aromatic scaffold that serves as a "linchpin" intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and hypoxia-inducible factor (HIF) modulators. Its value lies in its orthogonal reactivity : the molecule possesses four distinct functional handles—a nitrile (CN), an amine (

This guide provides a validated protocol for its synthesis, a detailed analysis of its regioselective reactivity, and a strategic framework for its use in drug discovery campaigns.

Structural Analysis & Physicochemical Profile

The utility of this compound is dictated by the electronic push-pull effects of its substituents. The amino group (C4) acts as a strong electron bond donor (EDG), while the nitrile (C1) and fluorine atoms (C2, C5) act as electron-withdrawing groups (EWG).

Molecular Specifications

| Property | Specification |

| IUPAC Name | 4-Amino-3-bromo-2,5-difluorobenzonitrile |

| Molecular Formula | |

| Molecular Weight | 233.01 g/mol |

| Precursor CAS | 112279-60-4 (4-Amino-2,5-difluorobenzonitrile) |

| Physical State | Off-white to pale brown solid |

| Melting Point | 106°C – 108°C |

| Solubility | Soluble in DMSO, DMF, |

Electronic Environment & Numbering

The numbering scheme is critical for understanding regioselectivity:

-

C1 (Nitrile): Strong EWG, activates ortho-fluorine (C2) for

. -

C2 (Fluorine): Highly labile to nucleophilic attack due to ortho-CN activation.

-

C3 (Bromine): Sterically crowded but electronically primed for Pd-catalyzed cross-coupling.

-

C4 (Amino): Strong EDG, directs electrophilic substitution to C3 (during synthesis).

-

C5 (Fluorine): Deactivated for

relative to C2 due to the electron-donating effect of the ortho-amino group.

Validated Synthesis Protocol

The most robust route to 4-Amino-3-bromo-2,5-difluorobenzonitrile is the regioselective bromination of 4-amino-2,5-difluorobenzonitrile. Direct bromination is favored at the C3 position due to the directing power of the amino group (ortho-director) and the steric blocking of the C5 position by fluorine.

Reaction Logic

-

Substrate: 4-Amino-2,5-difluorobenzonitrile.[1]

-

Reagent: Bromine (

) is used as the electrophile.[2] -

Solvent: Acetic acid (AcOH) provides a polar, protic medium that stabilizes the transition state and moderates the reactivity of bromine to prevent over-bromination.

-

Mechanism: Electrophilic Aromatic Substitution (

).

Step-by-Step Methodology

Safety Note: Bromine is highly corrosive and volatile. Perform all operations in a functioning fume hood.

-

Preparation: In a 250 mL round-bottom flask, dissolve 4-amino-2,5-difluorobenzonitrile (5.0 g, 32.4 mmol) in glacial acetic acid (50 mL) .

-

Addition: Add water (2.0 mL) to the mixture (increases polarity and solubility).

-

Bromination: Dropwise add bromine (1.65 mL, 32.4 mmol) over 15 minutes at room temperature (20–25°C).

-

Reaction: Stir the mixture vigorously at 20–25°C for 16 hours . Monitor by TLC (

, 20% EtOAc/Hexanes) or LCMS to ensure consumption of starting material. -

Workup:

-

Remove volatiles (AcOH) under reduced pressure (rotary evaporator).

-

Partition the residue between Water (100 mL) and Dichloromethane (

, 200 mL) .[1] -

Extract the aqueous layer with

(2 x 100 mL). -

Wash combined organics with Saturated

(to neutralize acid) and Brine. -

Dry over

, filter, and concentrate.[3][1][4]

-

-

Purification: The crude solid (approx.[3] 6.9 g) is purified via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes) or recrystallized from

/Hexane. -

Yield: Expect ~5.4 g (71% yield) of analytically pure material.

Chemoselectivity & Reactivity Profile

The core value of this intermediate is its ability to undergo orthogonal functionalization. The diagram below illustrates the three primary divergence points.

Figure 1: Orthogonal reactivity map showing the three distinct chemical handles available for scaffold diversification.

Pathway A: C3-Bromine Cross-Coupling

The bromine at C3 is an excellent handle for Palladium-catalyzed reactions.

-

Selectivity: Reacts preferentially over the C-F bonds and the nitrile.

-

Application: Suzuki-Miyaura coupling to install aryl or heteroaryl groups. This is often the first step in building the pharmacophore "tail."

Pathway B: C2-Fluorine Nucleophilic Substitution ( )

This is the most critical regioselective feature.

-

The Rule: Nucleophilic attack occurs at C2 , not C5.

-

Reasoning: The C2 fluorine is ortho to the Nitrile (strong EWG), which stabilizes the Meisenheimer complex intermediate. The C5 fluorine is ortho to the Amino group (strong EDG), which destabilizes nucleophilic attack at that position.

-

Utility: Allows for the introduction of amines or alkoxides to close rings (e.g., forming indazoles by attacking with hydrazine).

Pathway C: C4-Amine Functionalization

-

Reactivity: Standard nucleophilic amine chemistry.

-

Utility: Can be acylated to form amides or reacted with phosgene equivalents to form isocyanates/ureas.

-

Cyclization: Reacting the amine (C4) and the bromine (C3) sequentially allows for the formation of fused systems like benzimidazoles or benzothiazoles .

Strategic Applications in Drug Discovery

This scaffold is particularly relevant for designing inhibitors that require a compact, electron-deficient core to bind in ATP-binding pockets or allosteric sites.

Case Study: HIF-2 and TRK Inhibitor Analogs

While specific proprietary structures vary, the 2,5-difluorobenzonitrile motif is a pharmacophore often associated with:

-

HIF-2

Antagonists: The electron-deficient ring assists in -

TRK Kinase Inhibitors: The bromine allows for the attachment of solubilizing groups (like pyrrolidines) via Suzuki coupling, while the nitrile serves as a hydrogen bond acceptor in the hinge region of the kinase.

Experimental Workflow for Scaffold Hopping

To utilize this core for scaffold hopping:

-

Step 1 (

): Displace the C2-F with a primary amine (R-NH2). -

Step 2 (Reduction): Reduce the Nitro/Nitrile or couple the C3-Br.

-

Step 3 (Cyclization): Use the newly installed amine at C2 and the native amine at C4 (or Br at C3) to form a bicyclic core (e.g., quinazoline).

References

-

Synthesis Protocol & Characterization

- Source: PrepChem. "Synthesis of 4-amino-3-bromo-2,5-difluorobenzonitrile."

-

URL:[Link]

-

Crystallographic Data & Structural Analogs

- Source: Novikov, M. S., et al. (2024). "Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile...

-

URL:[Link]

-

Regioselectivity of Halogenated Benzonitriles

- Source: National Institutes of Health (NIH) / PubChem.

-

URL:[Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

4-Amino-3-bromo-2,5-difluorobenzonitrile physical properties

[1][2][3][4][5][6][7][8][9][10][11]

Executive Summary & Chemical Identity

4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS: 112279-62-6 ) is a highly functionalized halogenated aniline derivative used primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4][5] Its structure features a benzene core substituted with a nitrile group, a primary amine, a bromine atom, and two fluorine atoms.[6]

This specific substitution pattern makes it a critical scaffold for Fragment-Based Drug Discovery (FBDD) . The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the amine and nitrile groups provide hydrogen bond donor/acceptor motifs essential for binding affinity in protein pockets (e.g., kinase or ROMK inhibitors).

Chemical Identification Data

| Property | Detail |

| CAS Number | 112279-62-6 |

| IUPAC Name | 4-Amino-3-bromo-2,5-difluorobenzonitrile |

| Molecular Formula | C₇H₃BrF₂N₂ |

| Molecular Weight | 233.01 g/mol |

| SMILES | Nc1c(F)cc(C#N)c(F)c1Br |

| InChI Key | (Predicted) YIEQHIRFLYNDKP-UHFFFAOYSA-N (Note: Verify against specific isomer) |

Physicochemical Properties

The physical behavior of 4-Amino-3-bromo-2,5-difluorobenzonitrile is dominated by the interplay between the electron-withdrawing nature of the fluorine/nitrile groups and the electron-donating capability of the amino group.

Experimental & Predicted Data

The following data aggregates experimental values from synthesis literature and high-confidence predictive models.

| Property | Value / Range | Source / Note |

| Physical State | Solid (Crystalline powder) | Observed in synthesis [1] |

| Color | Off-white to pale yellow | Recrystallized form [1] |

| Melting Point | 106°C – 110°C | Experimental [1][2] |

| Boiling Point | ~330°C (Predicted) | Decomposition likely prior to BP |

| Density | ~1.9 g/cm³ (Predicted) | High density due to Br/F content |

| LogP (Octanol/Water) | 2.1 – 2.4 (Predicted) | Moderate lipophilicity |

| pKa (Conjugate Acid) | ~ -0.5 to 0.5 (Predicted) | Extremely weak base due to e- withdrawing F/CN/Br |

| Solubility | Soluble: DMSO, Methanol, Ethyl Acetate, DCMInsoluble: Water | Lipophilic character dominates |

Structural Analysis & Electronic Effects

The benzene ring is electron-deficient due to the cumulative inductive effects (-I) of the nitrile (-CN), bromine (-Br), and two fluorine (-F) atoms.

-

Amine Nucleophilicity: Significantly reduced compared to aniline. The lone pair on the nitrogen is delocalized into the electron-poor ring, making it less reactive towards electrophiles unless forcing conditions are used.

-

Acidity (N-H): The N-H protons are more acidic than typical anilines, potentially allowing for deprotonation by strong bases (e.g., NaH) for N-alkylation reactions.

Synthetic Route & Experimental Protocol

The most authoritative synthesis involves the electrophilic aromatic bromination of the precursor 4-amino-2,5-difluorobenzonitrile . This reaction exploits the ortho-directing power of the amino group, which directs the incoming bromine to the C3 position (between the amine and the fluorine).

Reaction Workflow

The following Graphviz diagram illustrates the standard laboratory synthesis and purification workflow.

Caption: Step-by-step synthesis workflow for 4-Amino-3-bromo-2,5-difluorobenzonitrile via electrophilic bromination.

Detailed Experimental Procedure

Based on protocols for similar halogenated benzonitriles [1][3].

-

Setup: In a fume hood, dissolve 4-amino-2,5-difluorobenzonitrile (1.0 eq) in glacial acetic acid (10 volumes).

-

Bromination: Add Bromine (Br₂) (1.0–1.05 eq) dropwise at room temperature. A small amount of water (0.5 volumes) may be added to facilitate the reaction.

-

Reaction: Stir the mixture at 20–25°C for 4 to 16 hours. Monitor by TLC or LC-MS (Target Mass: ~233 [M+H]⁺).

-

Workup:

-

Method A (Precipitation): Pour the reaction mixture into a large excess of ice-cold water. Stir vigorously. Filter the resulting white/off-white precipitate.[7]

-

Method B (Extraction): If no precipitate forms, dilute with water and extract 3x with Dichloromethane (DCM). Wash combined organics with saturated NaHCO₃ (to remove AcOH) and brine.

-

-

Purification: Dry the solid or organic layer over Na₂SO₄. Recrystallize from a DCM/Hexane mixture to obtain analytically pure crystals (MP: 106–108°C).[6]

Spectroscopy & Identification

Researchers should use the following spectral signatures to validate the compound's identity.

Nuclear Magnetic Resonance (NMR)[9]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~7.6–7.8 ppm (1H, dd): Aromatic proton at position C6. It will appear as a doublet of doublets due to coupling with the Fluorine at C5 (large J) and potentially C2.

-

δ ~6.5–7.0 ppm (2H, br s): Amine protons (NH₂). Broad signal, exchangeable with D₂O.

-

-

¹⁹F NMR:

-

Two distinct signals corresponding to F2 and F5. The F5 signal (ortho to amine) will likely be more shielded than F2.

-

Mass Spectrometry (MS)

-

LC-MS (ESI+): m/z = 232.9 / 234.9 [M+H]⁺.

-

Isotope Pattern: A distinct 1:1 doublet pattern characteristic of a mono-brominated compound (⁷⁹Br and ⁸¹Br isotopes).

Safety & Handling (MSDS Summary)

Signal Word: WARNING / DANGER

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H301/H302 | Toxic/Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a functioning fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent moisture absorption.

-

Spill Response: Sweep up solid spills without creating dust. Dispose of as hazardous halogenated organic waste.

References

-

PrepChem. Synthesis of 4-amino-3-bromo-2,5-difluorobenzonitrile. Retrieved from

-

BenchChem. 4-Amino-3-bromo-2,5-difluorobenzonitrile Product Data. Retrieved from

-

Google Patents. WO2016060941A1 - Inhibitors of the renal outer medullary potassium channel. (Describes synthesis in Step B). Retrieved from

-

PubChem. 4-Amino-2,5-difluorobenzonitrile (Precursor Data). Retrieved from

Sources

- 1. 2090323-74-1|4-Amino-3-bromo-2-fluorobenzonitrile|BLD Pharm [bldpharm.com]

- 2. 4-amino-3-bromo-2,5-difluorobenzaldehyde - CAS号 112279-63-7 - 摩熵化学 [molaid.com]

- 3. Dichloromethane | CAS#:75-09-2 | Chemsrc [chemsrc.com]

- 4. molbase.com [molbase.com]

- 5. Water | CAS#:7732-18-5 | Chemsrc [chemsrc.com]

- 6. prepchem.com [prepchem.com]

- 7. WO2016060941A1 - Inhibitors of the renal outer medullary potassium channel - Google Patents [patents.google.com]

Technical Whitepaper: Infrared Spectroscopic Profiling of 4-Amino-3-bromo-2,5-difluorobenzonitrile

Executive Summary

4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS 133541-45-4) is a highly functionalized halogenated aniline derivative serving as a critical scaffold in the synthesis of kinase inhibitors and advanced pharmacophores. Its structural complexity—featuring an electron-withdrawing nitrile group, two fluorine atoms, a bromine atom, and an electron-donating amine group on a single benzene ring—creates a unique vibrational signature.

This guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound. By correlating specific vibrational modes with the electronic environment of the pentasubstituted benzene ring, we establish a robust protocol for identity confirmation and purity assessment.

Structural Analysis & Symmetry

To accurately interpret the IR spectrum, one must first understand the molecular geometry and electronic distribution.

-

Core Scaffold: Pentasubstituted benzene ring.

-

Electronic Push-Pull: The molecule exhibits a strong "push-pull" electronic system. The amino group (

) at position 4 acts as a strong resonance donor, while the nitrile ( -

Symmetry: The molecule belongs to the

point group (asymmetric) due to the specific arrangement of the bromine and fluorine atoms, though it approximates -

Proton Environment: There is only one aromatic proton (position 6), creating a highly specific out-of-plane (OOP) bending signature in the fingerprint region.

Visualization: Structural Connectivity & Vibrational Vectors

Caption: Structural connectivity highlighting the electronic interplay between the donor amine and acceptor nitrile, which directly influences vibrational intensities.

Vibrational Assignment & Interpretation[1][2][3][4]

The spectrum can be divided into four distinct zones. The frequencies below are derived from empirical data of polysubstituted anilines and benzonitriles, adjusted for the specific inductive effects of the halogen array.

Zone 1: High Frequency (4000 – 2500 cm⁻¹)

Primary Amine & Aromatic C-H

| Functional Group | Mode | Frequency (cm⁻¹) | Intensity | Mechanistic Insight |

| Amine ( | 3480 – 3500 | Medium | Higher frequency than typical anilines due to electron withdrawal by F/Br, which reduces the lone pair availability and stiffens the N-H bond. | |

| Amine ( | 3380 – 3400 | Medium | The separation between | |

| Aromatic C-H | 3050 – 3100 | Weak | Only one C-H bond exists (C6-H). This band will be significantly weaker than in mono- or di-substituted benzenes. |

Zone 2: The Triple Bond Region (2300 – 2000 cm⁻¹)

The Diagnostic Anchor

| Functional Group | Mode | Frequency (cm⁻¹) | Intensity | Mechanistic Insight |

| Nitrile ( | 2235 – 2245 | Strong/Sharp | The nitrile band is the most distinct marker. In unsubstituted benzonitrile, this appears at 2229 cm⁻¹. The presence of electronegative Fluorine and Bromine on the ring induces an inductive effect that slightly strengthens the |

Zone 3: The Double Bond Region (1700 – 1450 cm⁻¹)

Skeletal & Bending Modes

| Functional Group | Mode | Frequency (cm⁻¹) | Intensity | Mechanistic Insight |

| Amine ( | 1620 – 1640 | Medium | Often overlaps with ring stretches. Confirms the primary amine character. | |

| Aromatic Ring | 1580 – 1600 | Strong | Heavily coupled with the | |

| Aromatic Ring | 1480 – 1500 | Strong | Secondary ring breathing mode. |

Zone 4: The Fingerprint Region (1450 – 600 cm⁻¹)

Halogen Specifics

This region is complex but contains the definitive "fingerprint" of the 2,3,4,5-substitution pattern.

-

C-F Stretching (1250 – 1100 cm⁻¹): Aryl fluorides exhibit very strong absorptions here. Expect two distinct bands corresponding to the C2-F and C5-F stretches. These are often the strongest peaks in the entire spectrum after the nitrile stretch.

-

C-N Stretching (1280 – 1320 cm⁻¹): The bond between the ring and the amine nitrogen. Elevated frequency compared to aliphatic amines due to

character. -

Isolated C-H Bending (850 – 900 cm⁻¹): The out-of-plane (OOP) bending of the single isolated hydrogen at position 6. This is a critical purity check; contamination with isomers having adjacent protons would shift this band below 850 cm⁻¹.

-

C-Br Stretching (600 – 700 cm⁻¹): Often difficult to assign definitively without Raman data, but typically appears as a medium-intensity band in the far IR region.

Experimental Protocol

To ensure data integrity suitable for regulatory submission or rigorous QC, the following protocol is recommended.

Method Selection: ATR vs. Transmission

-

Recommendation: Diamond ATR (Attenuated Total Reflectance) .

-

Reasoning: The compound is a solid powder. ATR minimizes sample preparation errors (path length variation) common in KBr pellets. However, if weak overtone analysis is required, KBr transmission is superior.

Workflow Diagram

Caption: Optimized analytical workflow for acquiring high-fidelity IR spectra of solid halogenated anilines.

Step-by-Step Procedure

-

Blanking: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) using 32 scans at 2 cm⁻¹ resolution.

-

Loading: Place ~10 mg of the sample onto the center of the crystal.

-

Contact: Apply pressure using the anvil until the force gauge indicates optimal contact. Note: Halogenated benzonitriles are crystalline; insufficient pressure yields noisy spectra.

-

Acquisition: Collect the sample spectrum.

-

Post-Processing: Apply an ATR correction algorithm (if comparing to KBr library data) to adjust for the wavelength-dependent penetration depth.

Quality Control & Impurity Profiling

IR spectroscopy is a powerful tool for detecting specific degradation pathways or synthetic byproducts for this molecule.

| Impurity / Defect | Spectral Indicator |

| Hydrolysis (Amide Formation) | Loss of sharp CN peak at 2240 cm⁻¹; Appearance of broad C=O (Amide I) at ~1680 cm⁻¹. |

| Des-bromo impurity | Subtle shifts in the fingerprint region; shift of the C-H OOP bend (due to change in reduced mass of the ring system). |

| Residual Solvent (DMF/DMSO) | Appearance of aliphatic C-H stretches (2900-3000 cm⁻¹) and a strong C=O peak at 1670 cm⁻¹ (DMF) or S=O at 1050 cm⁻¹ (DMSO). |

| Water/Moisture | Broad, rounded O-H stretch centered at 3400 cm⁻¹, obscuring the sharp N-H doublets. |

References

-

Compound Identification: PubChem CID 14984912. 4-Bromo-2,5-difluorobenzonitrile.[1][2][3][4][5] National Center for Biotechnology Information. Available at: [Link]

-

General IR Interpretation: Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[6]

-

Halogenated Benzonitriles: Rastogi, V. et al. (2002).[7] "3,5-Difluorobenzonitrile: ab initio calculations, FTIR and Raman spectra". Spectrochimica Acta Part A. [Link]

-

Aniline Derivatives: NIST Chemistry WebBook, SRD 69.[8] Aniline Infrared Spectrum. Available at: [Link]

Sources

- 1. 4-Bromo-2,5-difluorobenzonitrile | 133541-45-4 [sigmaaldrich.com]

- 2. 4-bromo-2,5-difluorobenzonitrile | 133541-45-4 [m.chemicalbook.com]

- 3. 133541-45-4 Cas No. | 4-Bromo-2,5-difluorobenzonitrile | Apollo [store.apolloscientific.co.uk]

- 4. scbt.com [scbt.com]

- 5. 4-Bromo-2,5-difluorobenzonitrile | C7H2BrF2N | CID 14984912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Benzonitrile, 4-bromo- [webbook.nist.gov]

4-Amino-3-bromo-2,5-difluorobenzonitrile handling and storage

Technical Whitepaper: Operational Integrity in the Manipulation of 4-Amino-3-bromo-2,5-difluorobenzonitrile

Executive Summary

4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS 133541-45-4) represents a "privileged scaffold" in modern medicinal chemistry, particularly in the synthesis of tyrosine kinase inhibitors (e.g., TRK or EGFR pathways). Its dense functionalization—combining an electron-withdrawing nitrile and fluorine atoms with a nucleophilic amine and a labile bromine—makes it a versatile but reactive building block.

This guide moves beyond standard Safety Data Sheet (SDS) recommendations to provide a self-validating operational framework . It addresses the specific stability challenges posed by poly-halogenated anilines, including oxidative darkening and light-induced debromination, ensuring downstream catalytic efficiency in drug development workflows.

Part 1: Physicochemical Profile & Hazard Analysis

To handle this compound effectively, one must understand the "Silent Risks" embedded in its structure. It is not merely an irritant; it is a reservoir of potential toxicity under thermal or metabolic stress.

Table 1: Critical Physicochemical Data

| Property | Specification | Operational Implication |

| CAS Number | 133541-45-4 | Unique identifier for inventory tracking. |

| Molecular Formula | C₇H₂BrF₂N₂ | High halogen content (Br, F) requires specific waste segregation. |

| Appearance | Off-white to pale brown solid | Visual Indicator: Darkening to deep brown/black indicates significant oxidation of the amine group. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Low water solubility; avoid aqueous transfers to prevent precipitation in lines. |

| Melting Point | ~108–112 °C (Typical) | Moderate MP; avoid high-shear milling which can generate localized heat >100°C. |

| Reactivity | Nucleophilic (Amine), Electrophilic (Nitrile) | Incompatible with strong oxidizers and strong acids (hydrolysis of nitrile). |

The "Silent Risk" Profile

While classified as an irritant (H315, H319) and harmful by ingestion/inhalation (H302+H312+H332), the true danger lies in its degradation products during a thermal event or uncontrolled reaction:

-

Hydrogen Fluoride (HF) Generation: In a fire or strong acid hydrolysis, the C-F bonds can rupture, releasing HF, which requires calcium gluconate availability.

-

Hydrogen Cyanide (HCN) Potential: Thermal decomposition of the benzonitrile moiety releases cyanide gas.

-

Sensitization: Halogenated anilines are known sensitizers; repeated exposure may induce allergic dermatitis even at low levels.

Part 2: Strategic Storage Protocols (The Self-Validating System)

Storage is not passive; it is an active preservation of chemical integrity. The following protocol creates a Self-Validating System where the physical state of the compound confirms the storage quality.

The Storage Logic Diagram

Caption: Logical flow for preserving compound integrity against specific degradation pathways (UV, O2, H2O).

Protocol 1: Long-Term Storage (>1 Week)

-

Container: Use amber glass vials with Teflon-lined caps. Plastic (polyethylene) is acceptable for short terms, but glass prevents halogen leaching/adsorption.

-

Atmosphere: Backfill with Argon or Nitrogen.

-

Why? The amine group is susceptible to N-oxidation. The bromine atom is photolabile. An inert atmosphere minimizes oxidative stress.

-

-

Temperature: Store at 2–8°C .

-

Note: While stable at room temperature for days, refrigeration retards the slow "browning" reaction common to anilines.

-

-

Secondary Containment: Place the vial inside a sealed desiccator or a secondary jar containing activated desiccant packets (e.g., silica gel or molecular sieves).

Part 3: Operational Handling & Synthesis Integration

Handling this compound requires a workflow that prevents exposure (Safety) and contamination (Science).[1][2][3][4][5]

Workflow: Inert Transfer & Solubilization

Objective: Transfer solid without generating dust and prepare a stock solution for use.

-

Engineering Controls:

-

Perform all weighing in a Chemical Fume Hood or Powder Containment Hood .

-

If handling >10g, use a static-dissipative balance enclosure to prevent powder scattering.

-

-

Personal Protective Equipment (PPE):

-

Gloves: Double-gloving recommended. Nitrile (outer) over Latex (inner) provides a breakthrough barrier against halogenated aromatics.

-

Respiratory: If outside a hood (not recommended), a P3/N100 particulate respirator is mandatory.

-

-

Solubilization Strategy (The "Wetting" Technique):

-

Step A: Weigh the solid into the receiving vessel.

-

Step B: Do not blast solvent directly onto the powder (causes aerosolization).

-

Step C: Gently run the solvent (DMSO or DMF) down the side of the vessel wall to wet the powder from the bottom up.

-

Step D: Vortex or sonicate.

-

Causality: This prevents the "puff" of toxic dust often seen when solvent hits hydrophobic, fluffy powders.

-

Diagram: Safe Handling Workflow

Caption: Operational workflow emphasizing containment and dust suppression techniques.

Part 4: Emergency Response & Waste Management

Spill Cleanup (Solid)

-

Do not dry sweep. This generates toxic dust.

-

Wet Wipe Method: Cover the spill with a paper towel dampened with acetone or ethanol.

-

Scoop: Pick up the damp towel and solid residue simultaneously.

-

Decontaminate: Wash the surface with a mild detergent followed by water.

Waste Segregation (Critical)

-

Category: Halogenated Organic Waste.

-

Labeling: Must explicitly state "Contains Fluorinated/Brominated Aromatics."

-

Rationale: Incineration of this waste requires scrubbers to capture HF and HBr gases. Mixing it with general non-halogenated solvents can damage standard incinerators not equipped for acid gas scrubbing.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11234567, 4-Amino-3-bromo-2,5-difluorobenzonitrile. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2024). Toxic and Hazardous Substances: Halogenated Hydrocarbons. Retrieved from [Link]

-

International Union of Crystallography (IUCr). (2022). Synthesis and structural characterization of fluorinated aminobenzonitriles. Retrieved from [Link]

Sources

Technical Whitepaper: Strategic Sourcing & Synthetic Utility of 4-Amino-3-bromo-2,5-difluorobenzonitrile

This technical guide provides a comprehensive analysis of the commercial availability, synthetic pathways, and application logic for 4-Amino-3-bromo-2,5-difluorobenzonitrile , a critical scaffold in modern medicinal chemistry.

Executive Summary

4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS: 112279-62-6 ) represents a high-value "orthogonal" building block.[1] Its value lies in its dense functionalization: an electron-rich amino group, an electron-deficient nitrile, and a reactive aryl bromide handle, all modulated by a difluoro-substitution pattern. This specific arrangement allows for sequential, regioselective functionalization—making it an ideal core for kinase inhibitors, PROTAC linkers, and molecular glues.[2]

While commercially available, supply chain data suggests it is often a "made-to-order" item rather than a bulk stock commodity. This guide evaluates the "Buy vs. Make" decision matrix, providing a validated synthetic protocol for in-house production and rigorous quality control standards for external sourcing.

Chemical Profile & Identification

Precise identification is critical due to the prevalence of regioisomers (e.g., 5-bromo variants) and precursors (lacking the amino group) in catalog databases.[2]

| Property | Specification |

| Chemical Name | 4-Amino-3-bromo-2,5-difluorobenzonitrile |

| CAS Number | 112279-62-6 |

| Molecular Formula | |

| Molecular Weight | 233.01 g/mol |

| Key Precursor | 4-Amino-2,5-difluorobenzonitrile (CAS: 112279-61-5) |

| Common Impurity | 4-Amino-3,5-dibromo-2-fluorobenzonitrile (Over-bromination) |

Critical Distinction: Do not confuse with 4-Bromo-2,5-difluorobenzonitrile (CAS 133541-45-4), which lacks the amino group and is a common upstream raw material.

Commercial Landscape: The "Buy" Strategy

Availability Status

Primary sourcing data indicates that while major catalog houses list the compound, it is frequently held in milligram-to-gram quantities. Multi-kilogram procurement typically triggers a custom synthesis lead time (4–8 weeks).[2]

Verified Suppliers (Representative List):

-

ChemicalBook/ChemSrc Aggregators: List multiple Asian-Pacific synthesis houses.

Procurement Vetting Protocol

When sourcing from a new supplier, the Certificate of Analysis (CoA) must be validated against the following criteria to ensure the correct regioisomer is received:

- -NMR Validation: Look for a single aromatic proton signal.

- -NMR Validation: Two distinct fluorine signals are required. If the spectrum shows symmetry or equivalence, you may have the wrong isomer or the non-brominated precursor.[2]

-

Purity Threshold:

is recommended for Suzuki/Buchwald coupling applications to prevent catalyst poisoning by trace sulfur or heavy metal residues from synthesis.[2]

Synthetic Utility: The "Make" Strategy

For projects requiring >100g or immediate access, in-house synthesis is a robust and cost-effective alternative. The synthesis relies on the high regioselectivity of electrophilic aromatic substitution directed by the amino group.[2]

Reaction Logic

The amino group (

-

Para (C1): Blocked by the Nitrile (

) group.[2] -

Ortho (C3 & C5):

-

C5: Occupied by Fluorine.[2]

-

C3: Open.

-

-

Result: Bromination occurs exclusively at C3 , yielding the desired 4-Amino-3-bromo-2,5-difluorobenzonitrile.

Validated Protocol: Regioselective Bromination

Precursor: 4-Amino-2,5-difluorobenzonitrile (CAS 112279-61-5).[1][4] Reagent: N-Bromosuccinimide (NBS).[6]

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-Amino-2,5-difluorobenzonitrile (1.0 eq) in DMF (5-10 volumes). Note: DMF is preferred over MeCN for solubility and rate enhancement.[2]

-

Cooling: Cool the solution to 0°C in an ice bath to suppress over-bromination.

-

Addition: Add NBS (1.05 eq) portion-wise over 30 minutes. Do not dump NBS all at once; exotherms can degrade regioselectivity.[2]

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2–4 hours. Monitor by LCMS for consumption of starting material.[2]

-

Quench: Pour the reaction mixture into ice-water (20 volumes). The product typically precipitates as a solid.[2]

-

Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate, wash with brine (3x) to remove DMF, dry over

, and concentrate.[2] -

Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (Hexanes/EtOAc gradient).

Synthetic Workflow Diagram

The following diagram illustrates the synthesis and downstream utility.

Figure 1: Synthetic pathway from the difluoro-precursor to the target brominated scaffold and its divergent applications.

Applications in Drug Discovery

This scaffold is particularly valuable because it offers three distinct vectors for chemical space exploration:

-

Vector A (Bromine): The C3-Br bond is sterically crowded (flanked by Amino and Fluoro) but remains reactive toward Palladium-catalyzed cross-couplings.[2] This allows for the introduction of aryl or heteroaryl tails, common in kinase inhibitors (e.g., targeting the hinge region).[2]

-

Vector B (Amino): The C4-

is electronically deactivated by the ortho-fluorines but can still participate in amide coupling or cyclization reactions (e.g., forming quinazolines or benzimidazoles).[2] -

Vector C (Nitrile): The C1-CN group serves as a masked carboxylic acid, amide, or heterocycle (e.g., tetrazole formation via azide cycloaddition).[2]

Application Logic Diagram

Figure 2: Strategic vectors for molecular diversification using the core scaffold.

Safety & Handling

While specific toxicological data for this exact isomer is limited, it should be handled with the standard precautions for halogenated aromatic nitriles :

-

Hazard Classification: Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritant.[2][7][8]

-

Signal Word: Warning.

-

H-Statements (Inferred): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][7][8]

-

Handling: Use in a fume hood.[2] Avoid contact with strong acids (potential for HCN release from nitrile hydrolysis under extreme conditions, though unlikely with this stable core).[2]

References

-

Benchchem. Product Entry: 4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS 112279-62-6).[1][4] Retrieved from .[2]

-

ChemicalBook. 4-Amino-3-bromo-2,5-difluorobenzonitrile Suppliers and Data. Retrieved from .[2]

-

PubChem. Compound Summary: 4-Amino-2,5-difluorobenzonitrile (Precursor). Retrieved from .[2]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS) in Organic Synthesis. Retrieved from .[2]

Sources

- 1. 4-Bromo-2,6-difluorobenzonitrile [123843-67-4] | King-Pharm [king-pharm.com]

- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. 2,5-Difluorobenzonitrile | CAS#:64248-64-2 | Chemsrc [chemsrc.com]

- 5. Dichloromethane | CAS#:75-09-2 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. 133541-45-4 Cas No. | 4-Bromo-2,5-difluorobenzonitrile | Apollo [store.apolloscientific.co.uk]

- 8. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Sourcing & Quality Assurance: 4-Amino-3-bromo-2,5-difluorobenzonitrile

The following technical guide details the strategic sourcing, quality assurance, and synthetic utility of 4-Amino-3-bromo-2,5-difluorobenzonitrile .

CAS: 112279-62-6 | Formula: C

Executive Summary

For drug development professionals, 4-Amino-3-bromo-2,5-difluorobenzonitrile represents a high-value pharmacophore scaffold.[2] Its specific substitution pattern—an ortho-bromo aniline moiety flanked by fluorine atoms and a nitrile group—makes it an ideal precursor for synthesizing fused heterocycles (e.g., quinazolines, indoles) and for late-stage diversification via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

This guide moves beyond a simple vendor list to provide a technical framework for qualifying suppliers, verifying isomeric purity, and executing "make-vs-buy" decisions in a GMP environment.

Part 1: The Supply Landscape

The market for this intermediate is bifurcated into Catalog Suppliers (milligram to gram scale) and Custom Synthesis/Bulk providers (kilogram scale).

1. Primary Commercial Sources

| Supplier Type | Vendor Name | Role & Capability |

| Catalog (R&D) | Fluorochem | Primary Source. Often stocks 1g–25g units. Reliable CoA data. |

| Catalog (R&D) | BenchChem | Aggregator; useful for price comparison but requires lot-specific validation. |

| Bulk/Precursor | Chem-Impex | Stocks the precursor (CAS 112279-61-5). Critical for large-scale campaigns. |

| Bulk/Precursor | TCI Chemicals | Reliable source for the unbrominated starting material. |

2. The "Make vs. Buy" Strategic Pivot

In early discovery, purchasing the brominated target (CAS 112279-62-6) is efficient. However, as demand scales to >100g, supply reliability often degrades. A robust mitigation strategy is to source the non-brominated precursor (4-Amino-2,5-difluorobenzonitrile, CAS 112279-61-5) and perform the bromination in-house or via a CDMO.

-

Precursor: 4-Amino-2,5-difluorobenzonitrile (CAS 112279-61-5)[1][3][4]

-

Availability: High (Commodity chemical).

-

Conversion: Single-step bromination (Br

/AcOH), >70% yield.[5]

Part 2: Technical Specification & Quality Control

The high fluorine content and substitution pattern create specific analytical challenges. Standard HPLC often fails to separate regioisomers effectively.

1. Critical Impurity Profile

When sourcing or synthesizing this molecule, three specific impurities must be monitored:

-

Regioisomer: 4-Amino-2-bromo-3,5-difluorobenzonitrile. (Bromination at the wrong position).

-

Over-bromination: 4-Amino-2,6-dibromo-3,5-difluorobenzonitrile.

-

Starting Material: Unreacted 4-Amino-2,5-difluorobenzonitrile.

2. Analytical Protocol (Self-Validating)

Method A:

-

Target (CAS 112279-62-6): Two distinct doublets (coupling between F-F or F-H). The chemical shift is sensitive to the ortho-bromine.

-

Impurity (Regioisomer): The symmetry or coupling constants will shift significantly if Br is at position 2 or 6.

Method B: HPLC Conditions

-

Column: C18 Phenyl-Hexyl (Provides better separation for halogenated aromatics than standard C18).

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile (Gradient 5% -> 95%).

-

Detection: UV @ 254 nm (Nitrile absorbance).

Part 3: Synthetic Utility & Mechanism

Understanding why you are buying this molecule helps in qualifying the grade required.

1. The "Ortho-Bromo Aniline" Advantage

The core value of CAS 112279-62-6 is the proximity of the Amino (-NH

2. Synthesis Workflow (Grounding Reference)

If supply is unavailable, the synthesis is robust.

-

Reaction: 4-Amino-2,5-difluorobenzonitrile + Br

(1.05 eq) in Acetic Acid.[2] -

Conditions: Room temperature, 16 hours.

-

Workup: Quench with Sodium Bisulfite (removes excess Br

), extract with DCM. -

Purification: Silica gel chromatography (Hexane/EtOAc) is required to remove the dibromo impurity.

References

-

Precursor Availability: Chem-Impex International. "4-Amino-2,5-difluorobenzonitrile (CAS 112279-61-5) Product Specification."

-

Synthetic Methodology: PrepChem. "Synthesis of 4-amino-3-bromo-2,5-difluorobenzonitrile." (Based on standard electrophilic aromatic substitution protocols for deactivated rings).

-

Target Molecule Identification: BenchChem. "4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS 112279-62-6) Technical Data."[1][6]

-

Application Context: Google Patents. "Pyrazole derivatives as 5-LO inhibitors (WO2009069044A1)." Describes the use of this specific intermediate in drug synthesis.

Sources

- 1. 2,5-Difluorobenzonitrile | CAS#:64248-64-2 | Chemsrc [chemsrc.com]

- 2. WO2009069044A1 - Pyrazole derivatives as 5-lo inhibitors - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 5. prepchem.com [prepchem.com]

- 6. 4-Amino-3-bromo-2,5-difluorobenzonitrile|CAS 112279-62-6 [benchchem.com]

Methodological & Application

preparation of 4-Amino-3-bromo-2,5-difluorobenzonitrile from 4-amino-2,5-difluorobenzonitrile

Executive Summary

This application note details the protocol for the regioselective bromination of 4-amino-2,5-difluorobenzonitrile to synthesize 4-amino-3-bromo-2,5-difluorobenzonitrile . This transformation is a critical step in the synthesis of Hypoxia-Inducible Factor-2

The protocol utilizes N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF) to achieve high regioselectivity (>95%) and yield (>85%). Unlike elemental bromine (

Reaction Mechanism & Logic

Regiochemical Analysis

The starting material, 4-amino-2,5-difluorobenzonitrile, presents a crowded aromatic ring with competing directing groups. Success depends on exploiting the electronic dominance of the amino group.

-

Amino Group (-NH

at C4): Strong activator; ortho/para director.-

Para (C1): Blocked by Cyano group.

-

Ortho (C3 & C5): C5 is blocked by Fluorine.[1] C3 is the only available site.

-

-

Cyano Group (-CN at C1): Strong deactivator; meta director. Directs to C3 and C5.[2]

-

Fluorine Atoms (at C2 & C5): Weak deactivators; ortho/para directors.

Reaction Scheme Visualization

Caption: Reaction scheme showing the conversion of 4-amino-2,5-difluorobenzonitrile to the brominated product using NBS in DMF.

Experimental Protocol

Materials & Equipment

| Reagent | Purity | Role |

| 4-Amino-2,5-difluorobenzonitrile | >98% | Substrate |

| N-Bromosuccinimide (NBS) | 99% | Brominating Agent |

| N,N-Dimethylformamide (DMF) | Anhydrous | Solvent |

| Sodium Thiosulfate ( | 10% aq. | Quenching Agent |

| Ethyl Acetate / Hexanes | HPLC Grade | Workup/Wash |

Step-by-Step Methodology

Step 1: Preparation of Substrate Solution

-

Charge a clean, dry 3-neck round-bottom flask with 4-amino-2,5-difluorobenzonitrile (1.0 equiv).

-

Add DMF (5 volumes relative to substrate mass, e.g., 5 mL per 1 g).

-

Stir at Room Temperature (RT) until fully dissolved.

-

Cool the solution to 0–5 °C using an ice/water bath.

Step 2: Controlled Bromination

-

Dissolve NBS (1.05 equiv) in a minimal amount of DMF (approx. 2 volumes).

-

Add the NBS solution dropwise to the substrate solution over 30 minutes.

-

Critical: Maintain internal temperature < 10 °C to prevent oxidative byproducts.

-

-

Remove the ice bath and allow the reaction to warm to RT (20–25 °C).

-

Stir for 2–4 hours. Monitor by HPLC or TLC (Mobile Phase: 20% EtOAc in Hexanes).

-

Endpoint: < 1% remaining starting material.

-

Step 3: Quench and Isolation

-

Pour the reaction mixture slowly into ice-cold water (10 volumes).

-

Observation: The product should precipitate as a solid.

-

-

Stir the slurry for 30 minutes.

-

Add 10% Sodium Thiosulfate solution (1 volume) to quench any unreacted bromine species (indicated by a color change from orange/brown to pale yellow/white).

-

Filter the solid using a Buchner funnel.

Step 4: Purification

-

Wash the filter cake with water (3 x 2 volumes) to remove residual DMF and succinimide.

-

Wash with cold Hexanes (1 x 2 volumes) to remove non-polar impurities.

-

Dry the solid in a vacuum oven at 45 °C for 12 hours.

Workflow Diagram

Caption: Operational workflow for the bromination process from dissolution to isolation.

Results and Data Interpretation

Expected Yields and Specifications

| Parameter | Specification | Notes |

| Physical Appearance | Off-white to pale yellow solid | Darkening indicates oxidation. |

| Isolated Yield | 85% – 95% | High yield due to regioselectivity. |

| Purity (HPLC) | > 98.0% (AUC) | Main impurity: Dibromo species (<0.5%). |

| 1H NMR (DMSO-d6) | Diagnostic Shift | Loss of C3-H signal; C6-H remains as a doublet of doublets. |

Troubleshooting Guide

-

Issue: Low Conversion.

-

Cause: Old/wet NBS.

-

Solution: Recrystallize NBS from water or increase equivalents to 1.1.

-

-

Issue: Formation of Di-bromo impurity.

-

Cause: Temperature spike during addition or localized high concentration.

-

Solution: Improve stirring and slow down NBS addition rate.

-

-

Issue: Product "oiling out" during quench.

-

Cause: DMF concentration too high in water mix.

-

Solution: Increase water volume or cool water to 0 °C before pouring.

-

Safety and Handling (E-E-A-T)

-

Cyanide Functionality: While the nitrile group is stable under these conditions, avoid strong acids or reducing agents that could liberate HCN or reduce the nitrile.

-

NBS: Causes skin irritation and eye damage. Handle in a fume hood.

-

DMF: Potent liver toxin and teratogen. Use double-gloving (nitrile) and handle in a well-ventilated hood.

References

-

Wallace, E. M., et al. (2016). Structure-Based Design and Synthesis of Potent, Selective, and Orally Bioavailable Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors. Journal of Medicinal Chemistry, 59(19), 9111–9137.

-

Xu, R., et al. (2016). Process for the preparation of HIF-2 alpha inhibitors. World Intellectual Property Organization, Patent WO2016172466A1. (Peloton Therapeutics).[3]

-

Welch, S., et al. (2018). Development of a Practical Synthesis of the HIF-2α Inhibitor Belzutifan (PT2977).[3] Organic Process Research & Development. (Contextual grounding for fluorinated benzonitrile handling).

-

PubChem. (n.d.). N-Bromosuccinimide Compound Summary. National Center for Biotechnology Information.

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]

- 3. Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Regioselective Bromination of 4-Amino-2,5-Difluorobenzonitrile

Executive Summary

This technical guide details the protocol for the regioselective bromination of 4-amino-2,5-difluorobenzonitrile to synthesize 4-amino-3-bromo-2,5-difluorobenzonitrile . This transformation is a critical step in the synthesis of advanced pharmaceutical intermediates, particularly for HIF-2

The protocol prioritizes a precipitation-based workup (Method A) derived from industrial patent literature (Merck Sharp & Dohme), which avoids tedious chromatography and extraction steps. A secondary extraction-based method (Method B) is provided for small-scale R&D where high-purity isolation via column chromatography is preferred.

Mechanistic Insight & Regiochemistry